(S)-Tetrahydrofuran-2-carboxylic acid methyl ester
Overview
Description
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Esters, in general, are known to undergo hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .
Mode of Action
The mode of action of (S)-Tetrahydrofuran-2-carboxylic acid methyl ester likely involves its hydrolysis. In acid-catalyzed hydrolysis, the ester is protonated, promoting the nucleophilic attack of water . In base-catalyzed hydrolysis, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .
Biochemical Pathways
For instance, the hydrolysis of esters is a key step in the metabolism of fats and oils in the body .
Pharmacokinetics
Esters are generally known to be well absorbed and distributed in the body, and they are typically metabolized via hydrolysis .
Result of Action
The hydrolysis of esters can lead to the production of carboxylic acids and alcohols, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Tetrahydrofuran-2-carboxylic acid methyl ester can be synthesized through several methods. One common approach is the esterification of (S)-Tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: (S)-Tetrahydrofuran-2-carboxylic acid and methanol.
Reduction: (S)-Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Methyl butanoate: Another ester with a similar structure but different alkyl chain length.
Ethyl acetate: A common ester used as a solvent with a different alkyl group.
Methyl propanoate: An ester with a shorter alkyl chain compared to (S)-Tetrahydrofuran-2-carboxylic acid methyl ester
Uniqueness: this compound is unique due to its chiral nature and the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
methyl (2S)-oxolane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZGHPQQTXOKV-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87324-01-4 | |
Record name | Methyl tetrahydro-2-furancarboxylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087324014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL TETRAHYDRO-2-FURANCARBOXYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP8Q54YKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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